molecular formula C18H16FN3O3S B11523764 N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide

N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide

Cat. No.: B11523764
M. Wt: 373.4 g/mol
InChI Key: FTUIYIIYRSXETA-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzyl group with methoxy substituents, and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced through nucleophilic substitution reactions using suitable benzyl halides.

    Coupling with Fluorobenzamide: The final step involves the coupling of the thiadiazole derivative with 2-fluoro-benzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzamide moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development and biochemical studies.

    Medicine: The compound has demonstrated anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide can be compared with other thiadiazole derivatives, such as:

    N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide: This compound has a similar thiadiazole core but differs in the substituents attached to the ring.

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound contains an acetamido group and a sulfonamide moiety, which confer different biological activities compared to the fluorobenzamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C18H16FN3O3S/c1-24-14-8-7-11(9-15(14)25-2)10-16-21-22-18(26-16)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

FTUIYIIYRSXETA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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